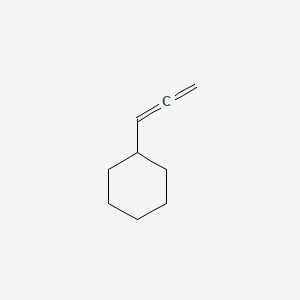

Cyclohexylallene

Übersicht

Beschreibung

Cyclohexylallene, also known as (1,2-Propadienyl)cyclohexane, is an organic compound with the chemical formula C9H14. It is a member of the allene family, characterized by having two double bonds adjacent to each other. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexylallene can be synthesized through various methods. One common approach involves the hydrosilylation of allenes. This process entails the addition of a hydrogen atom and a silyl group to the carbon-carbon double bond of an allene molecule. The reaction typically employs a cobalt catalyst generated from a bench-stable cobalt precursor and phosphine-based ligands . The reaction conditions are mild, and the process is regioselective and stereoselective, favoring the formation of specific isomers.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of hydrosilylation and other catalytic processes are likely employed on a larger scale. The use of transition metal catalysts and controlled reaction environments ensures the efficient production of this compound with high purity.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

Cyclohexylallene undergoes palladium-catalyzed coupling with aryl and vinylic halides to form 1,3-dienes. Key findings include:

-

Conditions : Pd(dba)₂ catalyst, potassium carbonate, and DMA solvent at elevated temperatures.

-

Scope : Compatible with diverse allenes (e.g., 1-methyl-3-phenylallene) and halides.

Mechanism : Oxidative addition of the halide to Pd(0), followed by allene insertion and reductive elimination.

Copper-Catalyzed Trifunctionalization

A Cu-catalyzed cascade reaction with B₂pin₂ and NCTS enables simultaneous borylation and cyanation:

-

Selectivity : High regio- and stereoselectivity (driven by steric blocking from the cyclohexyl group) .

-

Catalyst : ICyCu–Bpin species generated from ICyCu–Cl, B₂pin₂, and NaOtBu.

-

Key Step : Sequential borocupration steps—first governed by steric effects, second by electronic factors .

Molybdenum-Catalyzed Hydrosilylation

-

Conditions : Mo(CO)₆ (5 mol%), toluene, 110°C, 12 h.

-

Product : Linear allylsilanes (e.g., cyclohexyl-substituted allylsilane).

Data Table :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Mo(CO)₆ | 110 | 12 | 91 |

Mechanism: Concerted hydromolybdation/Si–H oxidative addition forms a π-allyl intermediate, followed by reductive elimination .

Cobalt-Catalyzed Hydrosilylation

-

Conditions : Co(acac)₂ with rac-binap ligand, THF, rt.

Data Table :

| Ligand | Conversion (%) | Selectivity (Z:E) |

|---|---|---|

| rac-binap | 100 | 99:1 |

Halogenoborane-Mediated Cyclooligomerization

This compound undergoes catalytic cyclotrimerization using XB(C₆F₅)₂ (X = Cl, Br):

-

Conditions : 10 mol% catalyst, toluene, 60°C, 48 h.

-

Product : cis,trans-2,4,6-Tricyclohexyl-1,3,5-trimethylenecyclohexane.

Mechanism : Electrophilic activation of allene by halogenoborane, followed by [2+2+2] cycloaddition .

Radical Additions

This compound participates in radical-mediated reactions, such as bromination:

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Cyclohexylallene serves as a valuable building block in organic synthesis. Its unique structure allows for diverse reactions, making it a versatile compound in the synthesis of complex molecules.

- Radical Additions : this compound can undergo radical addition reactions, which are useful for constructing complex molecular scaffolds. The reactivity patterns of this compound differ from those of alkenes and alkynes due to its cumulated double bonds. This unique reactivity enables selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals .

- Hydrosilylation Reactions : The hydrosilylation of this compound with secondary silanes has been investigated, resulting in the formation of silyl-substituted products. This reaction is significant for producing silane derivatives that are useful in materials science and surface modification .

Radical Reactions

The ability of this compound to participate in radical reactions expands its utility in synthetic chemistry:

- Bromination and Chlorination : Recent studies have highlighted the regioselective addition of bromine and chlorine radicals to this compound. These reactions can yield vinyl halides that serve as intermediates for further transformations, showcasing the potential for creating stereodefined products under mild conditions .

- Cyclotrimerization : this compound can also undergo cyclotrimerization catalyzed by boron-based Lewis acids, leading to the formation of cyclic compounds that may have applications in polymer chemistry or as precursors to bioactive molecules .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

- Case Study 1 : A study demonstrated the effectiveness of this compound in synthesizing complex natural product analogs through radical addition mechanisms. The research highlighted how varying reaction conditions could influence product distribution and selectivity, emphasizing the compound's versatility in synthetic pathways .

- Case Study 2 : Research on hydrosilylation reactions involving this compound revealed that different silanes could be employed to achieve specific functionalization outcomes. This work contributes to understanding how this compound can be utilized to create novel materials with tailored properties .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of cyclohexylallene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the allene moiety, which can participate in a range of chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylallene can be compared with other similar compounds, such as:

Cyclohexene: Both compounds contain a cyclohexyl group, but cyclohexene has a single double bond, making it less reactive than this compound.

Cyclohexadiene: This compound has two double bonds within the cyclohexyl ring, differing from the allene structure of this compound.

Allene: The parent compound of the allene family, it lacks the cyclohexyl group but shares the characteristic adjacent double bonds.

Uniqueness: this compound’s uniqueness lies in its combination of the cyclohexyl group with the allene structure, imparting distinct reactivity and making it a valuable compound for various chemical applications.

Biologische Aktivität

Cyclohexylallene, also known as (1,2-Propadienyl)cyclohexane, is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which combines a cyclohexyl group with an allene moiety. This configuration imparts distinct reactivity, making it valuable for various chemical applications. The compound has been synthesized through methods such as hydrosilylation, where it serves as a building block for more complex organic molecules .

Target Enzyme : this compound primarily interacts with the cytochrome P450 enzyme, specifically tyrosine N-monooxygenase (CYP79) . This interaction occurs through a process known as hydrosilylation , where the compound adds a hydrogen atom and a silyl group to the carbon-carbon double bond of an allene molecule.

Biochemical Pathways : The action of this compound on the CYP79 enzyme influences the biosynthesis pathway of benzylisoquinoline alkaloids (BIAs) . This pathway is crucial for the production of various bioactive compounds.

Synthesis and Applications

This compound has been utilized in various synthetic methodologies:

- Asymmetric Synthesis : It has been employed in the asymmetric synthesis of allylic amines via hydroamination processes, yielding valuable α-chiral compounds .

- Catalytic Reactions : Research indicates that this compound can be used in palladium-catalyzed reactions to form allylic C-N bonds with moderate to good yields .

Biological Activity

While specific biological applications are still being explored, derivatives of this compound show promise in:

- Antibacterial Activity : Some studies suggest that compounds derived from this compound may exhibit antibacterial properties against various pathogens .

- Potential in Drug Development : The unique structure and reactivity of this compound make it a candidate for further exploration in drug development, particularly in synthesizing bioactive molecules.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

| Compound | Structure Type | Reactivity |

|---|---|---|

| This compound | Allene + Cyclohexyl | High |

| Cyclohexene | Cycloalkene | Moderate |

| Cyclohexadiene | Diene | High |

| Allene | Parent Allene | High |

This compound's combination of structural elements contributes to its distinct reactivity compared to other compounds in its class.

Eigenschaften

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHBBSICMXUMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-17-5 | |

| Record name | 1,2-Propadienylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.